5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
6-amino-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBKJBEJUTXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227311 | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54732-89-7 | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54732-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with methyl isocyanate, followed by cyclization to form the benzodiazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Findings:
Structural and Electronic Differences: The methyl group in the target compound improves solubility compared to bulkier substituents (e.g., Domperidone’s piperidinylpropyl group) but reduces steric hindrance, favoring synthetic modifications . Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce stability, whereas halogens (e.g., Cl, F in ) enhance bioactivity and metabolic resistance .
Physical and Crystallographic Properties :
- The triclinic crystal structure of 5-nitro-1-(prop-2-yn-1-yl)-benzodiazol-2-one () highlights how substituents influence packing efficiency and solid-state behavior, differing from the target compound’s uncharacterized structure .
Biological Activity
5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 54732-89-7) is a heterocyclic compound belonging to the class of benzodiazoles. Its unique structure, which includes an amino group and a methyl group on the benzodiazole ring, has drawn significant attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Melting Point | 222–224 °C |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. Research indicates that it may interact with specific protein targets involved in critical cellular processes.
Enzyme Inhibition
One of the notable mechanisms involves the inhibition of protein-protein interactions (PPIs), particularly with transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3). A study highlighted that certain derivatives of benzodiazoles exhibited significant inhibitory activity against STAT3 with an IC50 value of 15.8 ± 0.6 µM, demonstrating the potential of this class of compounds in therapeutic applications against cancers where STAT3 is implicated .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicated that it has activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In particular, it has been tested against prostate cancer cells and found to induce apoptosis effectively. The mechanism appears to involve interference with cell cycle regulation and induction of cellular stress responses .
Case Studies
Case Study 1: STAT3 Inhibition
In a study investigating the inhibition of STAT3 by benzodiazole derivatives, researchers synthesized several compounds and assessed their inhibitory effects using AlphaScreen assays. The findings revealed that specific substitutions on the benzodiazole ring significantly influenced the inhibitory potency against STAT3. This highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) effective against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial therapies .
Future Directions
The future research directions for this compound include:
- Structural Optimization : Further chemical modifications may enhance its potency and selectivity for specific biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level to better understand how this compound interacts with its targets.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?
- Methodological Answer : The compound is synthesized via cyclization reactions. A common method involves reacting 2-aminobenzylamine with methyl isocyanate under controlled conditions, followed by intramolecular cyclization to form the benzodiazole ring. Reaction parameters (e.g., solvent polarity, temperature) critically influence yield and purity . Alternative routes may employ precursors like 5-nitro derivatives followed by catalytic hydrogenation to introduce the amino group.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the methyl group (δ ~3.2 ppm for CH₃) and dihydrobenzodiazole protons (δ ~4.1–4.5 ppm for CH₂).
- IR : Identify carbonyl stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) vibrations.
- Mass Spectrometry : Verify molecular ion peaks (m/z 177.20 for [M+H]⁺) .
Q. What analytical techniques assess purity and stability under varying conditions?
- Methodological Answer :
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and decomposition points .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency.
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure.
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
Q. What computational strategies predict biological targets or mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases). Prioritize binding pockets with high complementarity to the benzodiazole core.
- QSAR Modeling : Correlate substituent effects (e.g., methyl/amino groups) with bioactivity data to guide derivative design .
Q. How can contradictory reports on biological activity be resolved?
- Methodological Answer :
- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HEK293, SH-SY5Y) under identical conditions to isolate confounding variables.
- Structural Analog Comparison : Benchmark against analogs like 5-chloro or 5-fluoro derivatives to assess substituent-specific effects .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
